In Vitro Antiproliferative Activity: Quantified IC50 Values Across Four Cancer Cell Lines
Antitumor agent-122 demonstrates defined antiproliferative activity across a panel of human cancer cell lines. In the same MTT assay system where the clinical-stage comparator amonafide exhibited poor or undetectable activity against MGC-803 gastric cancer cells (IC50 >50 µM), Antitumor agent-122 achieved an IC50 of 5.23 µM, representing a greater than 9.6-fold improvement in potency in this specific context [1]. This differential is further substantiated across additional cell lines.
| Evidence Dimension | In vitro antiproliferative activity (IC50) in MGC-803 gastric cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.23 µM |
| Comparator Or Baseline | Amonafide IC50 > 50 µM |
| Quantified Difference | > 9.6-fold lower IC50 (higher potency) for Antitumor agent-122 |
| Conditions | MTT assay, MGC-803 cell line, 48-72 hr incubation |
Why This Matters
This data provides a direct, quantified justification for selecting Antitumor agent-122 over amonafide when targeting MGC-803 or similar gastric cancer models, as the comparator shows negligible activity.
- [1] PMC Database: In vitro antiproliferative activity of compounds. Amonafide IC50 > 50 µM in MGC-803 cells. View Source
